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An objective analysis of leading Lysine-Specific Demethylase 1 (LSD1) inhibitors, including

ORY-1001 (Iadademstat), GSK2879552, CC-90011 (Pulrodemstat), and SP-2577

(Seclidemstat), provides researchers with a comprehensive overview of their performance

based on available experimental data. This guide is intended for researchers, scientists, and

drug development professionals to facilitate informed decisions in their exploration of

epigenetic modulators.

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical

role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and

lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target

for therapeutic intervention. A range of small molecule inhibitors have been developed to target

LSD1, each with distinct biochemical and cellular profiles. This guide presents a comparative

analysis of prominent LSD1 inhibitors that have entered clinical trials.

Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of selected LSD1

inhibitors. The data is compiled from a comprehensive in vitro study that characterized these

compounds under uniform experimental conditions, allowing for a direct and objective

comparison.[1][2]

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
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Compound Type
LSD1 IC50
(nM)¹

MAO-A IC50
(nM)²

MAO-B IC50
(nM)²

Selectivity
(LSD1 vs
MAO-A/B)

ORY-1001

(Iadademstat)
Irreversible <10 >100,000 >100,000 >10,000-fold

GSK2879552 Irreversible 16 1,600 12,000

100-fold vs

MAO-A, 750-

fold vs MAO-

B

CC-90011

(Pulrodemsta

t)

Reversible 0.3 >100,000 >100,000 >333,333-fold

SP-2577

(Seclidemstat

)

Reversible 1,300 >100,000 >100,000 >77-fold

Tranylcyprom

ine (TCP)
Irreversible 5,600 2,840 730

0.5-fold vs

MAO-A, 0.13-

fold vs MAO-

B

¹IC50 values determined by Homogeneous Time-Resolved Fluorescence (HTRF) assay.

²Selectivity was assessed against other FAD-dependent monoamine oxidases.

Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
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Compound Cell Line (Cancer Type) EC50 (nM)

ORY-1001 (Iadademstat) MV4-11 (AML) 0.1

MOLM-13 (AML) 0.2

NCI-H1417 (SCLC) 1.1

GSK2879552 MV4-11 (AML) 1.9

MOLM-13 (AML) 4.1

NCI-H1417 (SCLC) 13.5

CC-90011 (Pulrodemstat) MV4-11 (AML) 1.2

MOLM-13 (AML) 2.5

NCI-H1417 (SCLC) 3.8

SP-2577 (Seclidemstat) MV4-11 (AML) 422

MOLM-13 (AML) 203

NCI-H1417 (SCLC) >10,000

Tranylcypromine (TCP) MV4-11 (AML) 4,200

MOLM-13 (AML) 5,100

NCI-H1417 (SCLC) >10,000

EC50 values represent the concentration required to inhibit 50% of cell proliferation. AML:

Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are outlines for key assays used to characterize LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 by detecting the

demethylation of a biotinylated histone H3K4me2 peptide substrate.
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Reagents and Materials: Recombinant human LSD1/CoREST complex, biotin-H3K4me2

peptide substrate, anti-H3K4me1 antibody conjugated to a fluorescent donor, and a

streptavidin-conjugated acceptor fluorophore.

Procedure: a. The LSD1 enzyme, substrate, and varying concentrations of the inhibitor are

incubated together in an assay buffer. b. Following the enzymatic reaction, the detection

reagents (antibody and streptavidin-acceptor) are added. c. The HTRF signal is read on a

compatible plate reader. A decrease in the HTRF signal corresponds to the inhibition of

LSD1 activity.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of LSD1 inhibitors on the viability of cancer cell lines.

Cell Culture: Cancer cell lines (e.g., MV4-11, MOLM-13, NCI-H1417) are cultured in

appropriate media and conditions.

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are

treated with a serial dilution of the LSD1 inhibitor or vehicle control for a specified period

(e.g., 72 hours). c. A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, which

lyses the cells and generates a luminescent signal proportional to the amount of ATP

present. d. Luminescence is measured using a plate reader.

Data Analysis: EC50 values are determined by plotting the percentage of cell viability against

the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing LSD1's Role and Inhibition
Diagrams created using Graphviz (DOT language) illustrate key concepts in LSD1 research.
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Caption: LSD1 Signaling Pathway and Inhibition.

Experimental Workflow for LSD1 Inhibitor Evaluation
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Caption: Workflow for Evaluating LSD1 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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